

Spectroscopic Analysis of Sodium Hydrogen Adipate: A Technical Guide

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Compound of Interest

Compound Name: *Sodium hydrogen adipate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **sodium hydrogen adipate**, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the characterization and analysis of this compound.

Introduction to Sodium Hydrogen Adipate

Sodium hydrogen adipate, the monosodium salt of adipic acid, is an organic compound with applications in various fields, including as a food additive and in the synthesis of polymers. Its chemical structure consists of a six-carbon dicarboxylic acid with one of the carboxylic acid groups neutralized to a sodium salt. This unique structure gives rise to characteristic spectroscopic features that are crucial for its identification and quality control.

Spectroscopic Data

While direct experimental spectra for **sodium hydrogen adipate** are not readily available in public databases, its spectroscopic features can be reliably predicted based on the well-established principles of FTIR and NMR spectroscopy and data from closely related compounds such as adipic acid and disodium adipate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of **sodium hydrogen adipate** is expected to exhibit characteristic absorption bands for the carboxylate anion, the carboxylic acid group, and the hydrocarbon backbone.

Table 1: Predicted FTIR Spectral Data for **Sodium Hydrogen Adipate**

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Intensity
~3300-2500	O-H stretch (broad)	Carboxylic Acid (-COOH)	Strong
~2950-2850	C-H stretch	Methylene (-CH ₂)	Medium
~1700	C=O stretch	Carboxylic Acid (-COOH)	Strong
~1650-1550	C=O asymmetric stretch	Carboxylate (-COO ⁻)	Strong
~1450-1380	C=O symmetric stretch	Carboxylate (-COO ⁻)	Strong
~1410	C-H bend (scissoring)	Methylene (-CH ₂)	Medium
~920	O-H bend (out-of-plane)	Carboxylic Acid (-COOH)	Broad, Medium

Note: The exact peak positions can vary depending on the sample preparation and measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **sodium hydrogen adipate**, both ¹H and ¹³C NMR are valuable for structural elucidation.

The ¹H NMR spectrum of **sodium hydrogen adipate** in a suitable solvent like D₂O is expected to show signals corresponding to the methylene protons and the acidic proton of the carboxylic

acid group.

Table 2: Predicted ^1H NMR Spectral Data for **Sodium Hydrogen Adipate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~2.2-2.4	Multiplet	4H	α -Methylene protons (-CH ₂ -COOH and -CH ₂ -COO ⁻)
~1.5-1.7	Multiplet	4H	β -Methylene protons (-CH ₂ -CH ₂ -COOH and -CH ₂ -CH ₂ -COO ⁻)

Note: The chemical shift of the acidic proton is highly dependent on the solvent and concentration and may exchange with deuterium in D₂O, leading to its disappearance from the spectrum.

The ^{13}C NMR spectrum will provide information about the different carbon environments in the **sodium hydrogen adipate** molecule. Due to the asymmetry of the molecule, all six carbons are expected to be chemically non-equivalent.

Table 3: Predicted ^{13}C NMR Spectral Data for **Sodium Hydrogen Adipate**

Chemical Shift (δ , ppm)	Assignment
~180-185	Carboxylic acid carbon (-COOH)
~175-180	Carboxylate carbon (-COO ⁻)
~33-35	α -Methylene carbon next to -COOH
~32-34	α -Methylene carbon next to -COO ⁻
~24-26	β -Methylene carbons

Note: The chemical shifts are estimates and can be influenced by the solvent and other experimental parameters. A solid-state CP/MAS ^{13}C NMR spectrum of a related compound showed a signal for the sodium salt of a terminal COOH group at 182.54 ppm.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for acquiring FTIR and NMR spectra of **sodium hydrogen adipate**.

FTIR Spectroscopy Experimental Protocol

Objective: To obtain a high-quality infrared spectrum of solid **sodium hydrogen adipate**.

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a DTGS or MCT detector.

Procedure (ATR Method):

- Sample Preparation: Ensure the **sodium hydrogen adipate** sample is dry and in a fine powder form.
- Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty ATR accessory.
- Sample Spectrum: Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition: Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal. Collect the sample spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak picking as necessary.

NMR Spectroscopy Experimental Protocol

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **sodium hydrogen adipate** in solution.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation:

- Weigh approximately 10-20 mg of **sodium hydrogen adipate** for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Choose a suitable deuterated solvent in which the sample is soluble (e.g., Deuterium Oxide - D_2O).
- Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

- Spectrometer Setup:

- Insert the NMR tube into the spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve high homogeneity, indicated by a sharp and symmetrical lock signal.

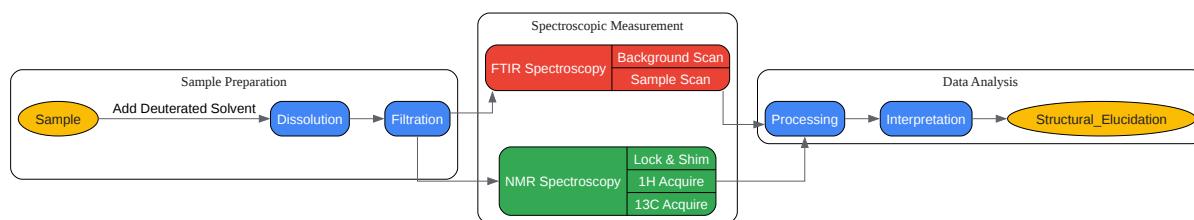
- Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
 - Integrate the peaks in the ^1H NMR spectrum.

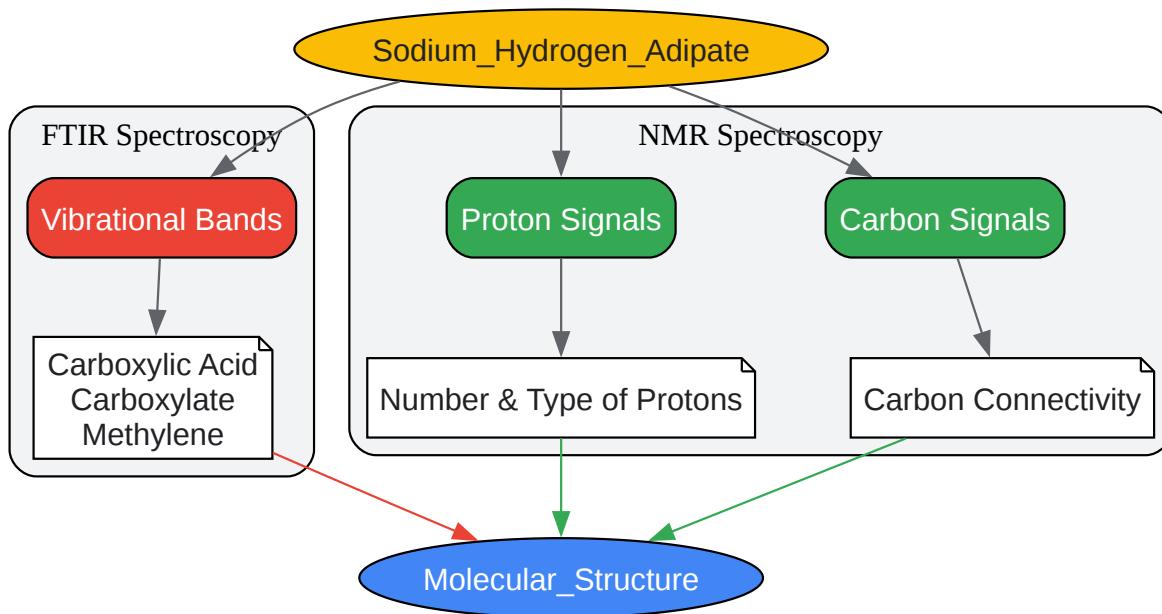
Visualizations

The following diagrams illustrate the logical relationships and workflows involved in the spectroscopic analysis of **sodium hydrogen adipate**.



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Caption: Experimental workflow for spectroscopic analysis.



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Caption: Deriving structural information from spectroscopic data.

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References

- 1. researchgate.net [researchgate.net]
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